3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
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Overview
Description
3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, including their use as anti-tumor, anti-inflammatory, and antimicrobial agents . This particular compound is characterized by the presence of methoxy groups and a benzoxazole ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-(pentafluorophenyl)-1,3-benzoxazole.
Activation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like TEA (triethylamine).
Coupling Reaction: The activated acid is then coupled with the amine group of 2-(pentafluorophenyl)-1,3-benzoxazole to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anti-tumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with various molecular targets:
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound could modulate pathways related to antioxidant defense and inflammatory response.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Comparison
Compared to similar compounds, 3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the pentafluorophenyl group and the benzoxazole ring, which enhance its chemical stability and biological activity .
Properties
IUPAC Name |
3,4-dimethoxy-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F5N2O4/c1-31-13-5-3-9(7-14(13)32-2)21(30)28-10-4-6-12-11(8-10)29-22(33-12)15-16(23)18(25)20(27)19(26)17(15)24/h3-8H,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQYYRBOBMWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F5N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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